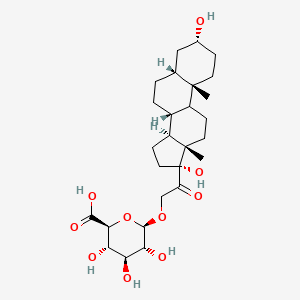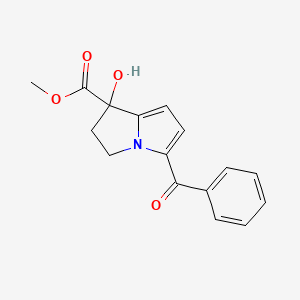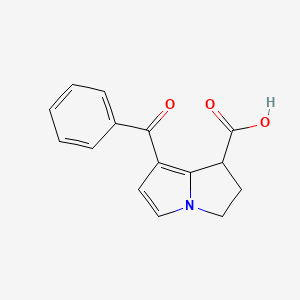
3-O-Methyl Carbidopa-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Methyl Carbidopa-d5 is a deuterium-labeled version of Carbidopa, a medication commonly used to treat Parkinson’s disease. The addition of deuterium to the molecule provides a useful tool for researchers in understanding the metabolism and pharmacokinetics of the drug .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of this compound: The deuterated precursors are then reacted under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated.
Scale-Up Synthesis: The deuterated precursors are then synthesized into this compound using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-O-Methyl Carbidopa-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
3-O-Methyl Carbidopa-d5 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium labeling allows researchers to track the metabolism and pharmacokinetics of Carbidopa in biological systems.
Drug Development: It is used in the development of new drugs for Parkinson’s disease and other neurological disorders.
Biological Research: The compound is used to study the biological pathways and mechanisms involved in Parkinson’s disease.
Analytical Chemistry: It is used as a standard in mass spectrometry and other analytical techniques to quantify Carbidopa and its metabolites.
作用机制
3-O-Methyl Carbidopa-d5, like Carbidopa, inhibits the enzyme aromatic amino acid decarboxylase (DDC). This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa to the brain . The molecular targets and pathways involved include:
Aromatic Amino Acid Decarboxylase (DDC): The primary target of Carbidopa and its derivatives.
Dopaminergic Pathways: By increasing the availability of levodopa, the compound enhances dopaminergic signaling in the brain.
相似化合物的比较
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.
3-O-Methyldopa: A metabolite of levodopa that competes with levodopa for transport across the blood-brain barrier.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to prolong the effect of levodopa.
Tolcapone: Another COMT inhibitor with a similar function to entacapone.
Uniqueness
3-O-Methyl Carbidopa-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and drug development .
属性
CAS 编号 |
1794810-91-5 |
|---|---|
分子式 |
C11H16N2O4 |
分子量 |
245.29 |
IUPAC 名称 |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2 |
InChI 键 |
CZEXQBQCMOVXGP-YRYIGFSMSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
同义词 |
α-Hydrazino-4-hydroxy-3-methoxy-α-methylbenzenepropanoic Acid-d5; α-Hydrazino-4-hydroxy-3-methoxy-α-methylhydrocinnamic Acid-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


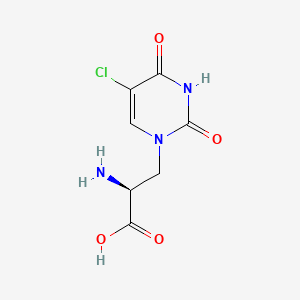
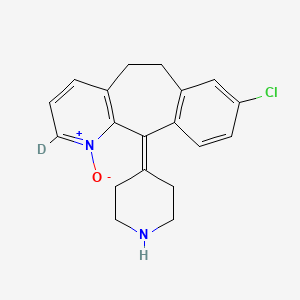
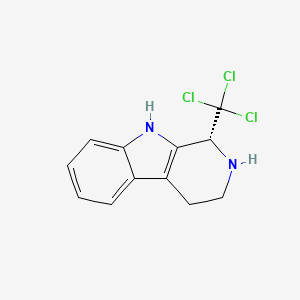
![2-(Bromomethyl)-7-fluorobenzo[d]thiazole](/img/structure/B586673.png)
